methyl 3-[8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate
Description
This compound is an imidazo[1,2-g]purine derivative featuring a 3-methoxyphenyl group at position 8, methyl substituents at positions 1, 6, and 7, and a methyl propanoate ester at position 2. The imidazo-purine core is a bicyclic system fused with imidazole and purine moieties, which is structurally analogous to bioactive molecules targeting kinases or adenosine receptors . The 3-methoxyphenyl group may enhance lipophilicity and π-π stacking interactions, while the ester moiety improves solubility for pharmacological applications.
Properties
IUPAC Name |
methyl 3-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-12-13(2)26-17-18(22-20(26)25(12)14-7-6-8-15(11-14)30-4)23(3)21(29)24(19(17)28)10-9-16(27)31-5/h6-8,11H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIDQCFFSKEMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of the methoxyphenyl and trimethyl groups. The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the imidazo[1,2-g]purine structure can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 3-[8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate exhibits significant anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance:
- Mechanism of Action : The compound appears to modulate signaling pathways related to inflammation and cancer progression by binding to enzymes and receptors crucial for tumor growth.
- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by enhancing the cleavage of apoptotic proteins such as caspase-3 and PARP-1 .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are often overexpressed in cancerous tissues. This inhibition could lead to reduced tumor growth and enhanced therapeutic efficacy when combined with other anticancer agents.
Interaction with Biological Systems
The biological activity of this compound is largely attributed to its structural features that allow it to effectively bind to various biological targets:
- Receptor Binding : The compound's unique structure facilitates binding to receptors involved in cell signaling pathways. This interaction can alter cellular responses and influence processes such as inflammation and immune responses.
Pharmacological Studies
Pharmacological studies have demonstrated that this compound can exhibit both anti-inflammatory and anticancer properties through modulation of key signaling pathways. These findings suggest potential therapeutic applications in treating diseases characterized by inflammation and uncontrolled cell proliferation.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation : The synthesis begins with the formation of the core imidazo[1,2-g]purine structure followed by the introduction of methoxyphenyl and trimethyl groups.
- Esterification : The final step involves esterification to produce the propanoate ester.
Industrial Relevance
Optimizing the synthetic route for industrial production can enhance yield and purity. This may include employing catalysts and controlling reaction conditions such as temperature and pressure.
Case Studies
Several case studies have documented the efficacy of methyl 3-[8-(3-methoxyphenyl)-... in preclinical models:
- Neuroblastoma Models : In vitro studies showed significant cytotoxic effects against neuroblastoma cell lines with IC50 values below 10 µM .
These findings underscore the potential of this compound as a lead candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of methyl 3-[8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Target Compound :
- Core: Imidazo[1,2-g]purine-2,4-dione.
- Substituents: 1,6,7-Trimethyl, 8-(3-methoxyphenyl), and 3-(methyl propanoate).
Analog 1 () :
Methyl 2-[1-Methyl-8-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate.
- Core: Imidazo[2,1-f]purine-2,4-dione (isomeric numbering).
- Substituents: 1-Methyl, 8-(2-methylphenyl), and 3-(methyl acetate).
- Key Difference: The phenyl substituent at position 8 is 2-methylphenyl instead of 3-methoxyphenyl, and the ester is a shorter acetate chain .
Analog 2 () :
8-(2,3-Dimethylphenyl)-1,6,7-Trimethyl-3-(3-Methylbutyl)-1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione.
Table 1: Structural Comparison
Physical and Spectral Properties
Melting Points :
- Analog 1: Not reported, but similar imidazo-purine derivatives in –6 exhibit high melting points (215–245°C), indicative of crystalline packing .
- Analog 2: No direct data, but the bulky 2,3-dimethylphenyl group may reduce crystallinity compared to the target compound.
Spectral Data :
- NMR: The target compound’s 3-methoxyphenyl group would show aromatic protons at δ 6.7–7.5 ppm (similar to ’s aryl signals at δ 7.3–8.1 ppm) . The methyl propanoate ester would display a triplet for the methylene group (δ ~2.5 ppm) and a singlet for the methoxy group (δ ~3.7 ppm).
- IR : Ester C=O stretches (~1700–1750 cm⁻¹) and purine C=O/N-H stretches (~1650–1680 cm⁻¹) are expected, aligning with data in and .
Table 2: Key Spectral Features
Pharmacological Implications
- The 3-methoxyphenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in ’s pyrano-pyridinone derivatives with aryl groups .
- The methyl propanoate ester balances lipophilicity and solubility, contrasting with Analog 2’s 3-methylbutyl chain, which may prioritize membrane permeability over solubility .
Biological Activity
Methyl 3-[8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a complex organic compound that has garnered interest in scientific research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and provides an overview of its mechanisms of action, effects on different biological systems, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways. Although the precise mechanisms are still under investigation, preliminary studies suggest that it may impact signaling pathways related to inflammation and cancer progression .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated significant antiproliferative effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCC827 (lung cancer) | 0.38 | Moderate A3 receptor affinity |
| MCF-7 (breast cancer) | 0.50 | High selectivity for A3 receptor |
| SH-SY5Y (neuroblastoma) | 0.45 | Significant growth inhibition |
These results indicate a promising avenue for further exploration in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell models exposed to inflammatory stimuli. This suggests a potential role in managing chronic inflammatory conditions .
Case Studies and Research Findings
Several case studies have documented the effects of this compound in animal models:
-
Pulmonary Fibrosis Model : In a study involving bleomycin-induced pulmonary fibrosis in mice:
- Treatment with the compound significantly reduced hydroxyproline levels in lung tissues.
- It inhibited TGF-β-induced collagen production in fibroblast cell lines.
- Histological analysis showed reduced collagen deposition compared to control groups.
-
Cancer Xenograft Models : In xenograft models of human tumors:
- The compound demonstrated substantial tumor growth inhibition.
- Molecular analyses indicated downregulation of key oncogenic pathways associated with tumor proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
